molecular formula C10H19NO B177911 2-Ethyl-2,6,6-trimethylpiperidin-4-one CAS No. 133568-79-3

2-Ethyl-2,6,6-trimethylpiperidin-4-one

Cat. No. B177911
CAS RN: 133568-79-3
M. Wt: 169.26 g/mol
InChI Key: JCBSYOKILZXFLZ-UHFFFAOYSA-N
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Description

“2-Ethyl-2,6,6-trimethylpiperidin-4-one” is a chemical compound with the molecular formula C10H19NO . It’s a member of the piperidinones, a class of organic compounds that are important in the pharmaceutical industry .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 10 carbon atoms, 19 hydrogen atoms, and 1 nitrogen atom . The exact structure is not provided in the available resources.


Physical And Chemical Properties Analysis

The boiling point of “this compound” is predicted to be 226.2±15.0 °C, and its density is predicted to be 0.875±0.06 g/cm3 .

Scientific Research Applications

Synthesis Routes and Intermediates

2-Ethyl-2,6,6-trimethylpiperidin-4-one and its derivatives serve as intermediates in organic synthesis. For instance, a synthetic route for 2,2,6,6-tetraethylpiperidin-4-one, a closely related compound, was established from ethyl acetoacetate. This intermediate is crucial for the synthesis of tetraethyl nitroxides, highlighting its role in synthesizing aminoxyl (nitroxide) radicals (Babic & Peyrot, 2019). Furthermore, this compound is related to piperidine analogs, which find application in creating high-affinity ligands for dopamine transporters, indicating its potential in neurochemical research (Prisinzano et al., 2002).

Crystallography and Structural Analysis

In crystallography, derivatives of this compound like 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one have been synthesized and analyzed. The molecular structure and packing of these compounds in crystals have been studied, showcasing their potential in crystallographic studies and material science (Gümüş et al., 2022).

Light Stabilization in Polymers

In polymer chemistry, derivatives of this compound, specifically hindered amine light stabilizers (HALS), have been synthesized and copolymerized with ethylene or propylene. These HALS are vital in protecting polymers from degradation caused by light and oxygen, indicating the compound's significance in enhancing polymer stability and longevity (Wilén et al., 2000).

Pharmaceutical Research

Although restricted from discussing drug use and side effects, it's worth noting that this compound and its analogs play a role in the synthesis of compounds with potential pharmaceutical applications. For example, they are involved in the synthesis of cardiovascular agents (Gupta & Misra, 2008).

Future Directions

Piperidines, including piperidinones like “2-Ethyl-2,6,6-trimethylpiperidin-4-one”, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

2-ethyl-2,6,6-trimethylpiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c1-5-10(4)7-8(12)6-9(2,3)11-10/h11H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCBSYOKILZXFLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC(=O)CC(N1)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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